molecular formula C17H28N2O2 B7584913 [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone

[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone

Cat. No. B7584913
M. Wt: 292.4 g/mol
InChI Key: BNZPBTFUPAKBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone, also known as BOC-3-Oxa-1,8-diaminooctane, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane involves its ability to inhibit enzymes such as factor Xa and thrombin. These enzymes are involved in the coagulation cascade, which is a complex series of reactions that leads to the formation of a blood clot. By inhibiting these enzymes, [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane can prevent the formation of blood clots.
Biochemical and Physiological Effects
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane has been shown to have antiproliferative effects on cancer cells. It has also been shown to inhibit the growth of blood vessels, which is important in the development and spread of cancer. In addition, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane in lab experiments is its specificity for certain enzymes such as factor Xa and thrombin. This makes it a useful tool for studying the coagulation cascade and developing new drugs for the treatment of blood clotting disorders. However, one limitation of using [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane. One direction is to further investigate its potential as a cancer treatment. Another direction is to study its effects on other enzymes involved in the coagulation cascade. Additionally, further research is needed to determine its safety and toxicity in humans, which is important for its potential use as a drug.

Synthesis Methods

The synthesis of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane involves several steps. The first step involves the reaction of 2-bicyclo[2.2.1]heptanone with piperazine to form 4-(2-bicyclo[2.2.1]heptanyl)piperazine. The second step involves the reaction of 4-(2-bicyclo[2.2.1]heptanyl)piperazine with 3-bromopropyl methanesulfonate to form 4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl)-propyl methanesulfonate. The final step involves the reaction of 4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl)-propyl methanesulfonate with 3-aminooctan-1-ol to form [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane.

Scientific Research Applications

[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone,8-diaminooctane has potential applications in drug discovery and development. It has been shown to have inhibitory effects on enzymes such as factor Xa and thrombin, which are involved in blood coagulation. In addition, it has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c20-17(15-2-1-9-21-12-15)19-7-5-18(6-8-19)16-11-13-3-4-14(16)10-13/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPBTFUPAKBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N2CCN(CC2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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